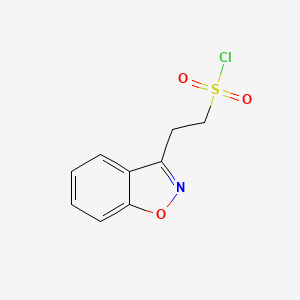

2-(1,2-Benzoxazol-3-yl)ethane-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(1,2-Benzoxazol-3-yl)ethane-1-sulfonyl chloride" is a chemical entity that can be inferred to possess a benzoxazole backbone with a sulfonyl chloride moiety attached to an ethane linker. This structure suggests potential reactivity typical of sulfonyl chlorides, such as participation in sulfonylation reactions, and the benzoxazole component may confer unique electronic and steric characteristics that could influence its chemical behavior.

Synthesis Analysis

The synthesis of compounds related to "this compound" can be approached by methods similar to those described in the literature for related systems. For instance, the synthesis of benzoxazasilole derivatives involves the reaction of N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide with dimethyl-dichlorosilane, which could be analogous to the synthesis of benzoxazole sulfonyl chlorides by reacting the appropriate hydroxybenzoxazole with a sulfonyl chloride source . Additionally, the palladium-catalyzed desulfitative C-arylation of a benzo[d]oxazole C-H bond with arene sulfonyl chlorides provides a method for introducing sulfonyl chloride groups onto a benzoxazole ring .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be elucidated using spectroscopic techniques such as NMR and IR spectroscopy, as well as X-ray diffraction. These methods allow for the determination of the spatial arrangement of atoms within the molecule and the identification of functional groups. For example, the structure of a related compound, 2,2-dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole, was confirmed using these techniques .

Chemical Reactions Analysis

Sulfonyl chlorides are known to be versatile reagents in organic synthesis, capable of undergoing various chemical reactions. They can react with nitriles and acetylenes in the presence of aluminum chloride to yield heterocyclic compounds such as triazoles and pyrazoles . Additionally, sulfonyl chlorides can participate in the sulfonylation of benzylic C-H bonds under UV irradiation, as demonstrated in the synthesis of aryl(2-(arylsulfonylmethyl)aryl)methanones . The reactivity of sulfonyl chlorides with triazoles has also been explored, leading to the formation of sulfonyl-1,2,3-triazoles with regioselectivity influenced by the nature of the azolyl ring and the size of the substituent on the sulfonyl chloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" would likely include high reactivity due to the presence of the sulfonyl chloride group, which is prone to nucleophilic attack. The benzoxazole ring could contribute to the compound's stability and electronic properties, potentially affecting its reactivity and solubility. The specific physical properties such as melting point, boiling point, and solubility would require experimental determination or could be inferred from closely related compounds .

Aplicaciones Científicas De Investigación

Catalytic Arylation

A study by Zhang et al. (2011) described the palladium-catalyzed direct desulfitative C-arylation of a benzo[d]oxazole C-H bond with arene sulfonyl chlorides. This method is significant for the synthesis of 2-aryl benzoxazoles, offering practical and attractive alternatives for synthesis in moderate to good yields, even tolerating various groups on the phenyl ring of sulfonyl chlorides (Zhang, Zhang, Liu, & Cheng, 2011).

Synthesis of Sulfonamides

Irshad et al. (2016) synthesized a new series of ethylated sulfonamides, incorporating 1,4-benzodioxane moiety. This involved treating 1,4-benzodioxane-6-amine with ethane sulfonyl chloride, yielding various derivatives. These compounds exhibited inhibitory activities against several enzymes and bacterial strains, demonstrating their potential in biological and chemical applications (Irshad et al., 2016).

Benzoxazole Synthesis

Kumar et al. (2008) utilized methanesulfonic acid for the one-pot synthesis of 2-substituted benzoxazoles. The reaction involved 2-aminophenol with acid chlorides, demonstrating compatibility with various substituents. This method is valuable for the efficient synthesis of benzoxazoles (Kumar, Rudrawar, & Chakraborti, 2008).

Molecular Interaction Studies

A 2019 study by Godhani et al. focused on the thermo-acoustical parameters of solutions containing benzotriazole and thiadiazole derivatives. They assessed various parameters like density, viscosity, and ultrasonic sound velocity in different solvents, contributing to understanding molecular interactions in such compounds (Godhani, Mulani, & Mehta, 2019).

Solid-Phase Synthesis

Holte et al. (1998) reported using polymer-supported sulfonyl chloride in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2ones. This innovative approach involved attaching 1,2-diols to a solid support, followed by reaction with p-toluenesulfonyl isocyanate and subsequent cyclo-elimination. This method is important for the preparation of oxazolidinones of high enantiopurity (Holte, Thijs, & Zwanenburg, 1998).

Safety and Hazards

Mecanismo De Acción

Target of Action

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .

Mode of Action

Benzoxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

Benzoxazole derivatives have been known to affect a variety of biochemical pathways, depending on the specific derivative and biological context .

Result of Action

Benzoxazole derivatives are known to exhibit several biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Action Environment

Such factors can significantly impact the effectiveness of benzoxazole derivatives .

Propiedades

IUPAC Name |

2-(1,2-benzoxazol-3-yl)ethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3S/c10-15(12,13)6-5-8-7-3-1-2-4-9(7)14-11-8/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGNKLDDBDXSPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B3017581.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B3017584.png)

![N-(2-ethylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B3017590.png)

![2-((4-(trifluoromethyl)benzyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3017591.png)

![3,4,5-triethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3017592.png)

![2-chloropyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine](/img/structure/B3017593.png)

![3-[(2-Chloro-4-methoxyphenyl)methoxy]-4-methoxybenzaldehyde](/img/structure/B3017597.png)

![2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester](/img/structure/B3017601.png)